N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide
Description
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a sulfonamide derivative featuring a benzofuran-carboxamide core linked to a 2,6-dimethylpyrimidin-4-yl moiety via a sulfamoylphenyl group. The compound’s synthesis likely involves reacting a sulfonyl chloride precursor (e.g., 4-aminophenylsulfonyl chloride) with 2,6-dimethylpyrimidin-4-amine, followed by coupling to 3-methyl-1-benzofuran-2-carboxylic acid, as inferred from analogous sulfonamide syntheses .
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-12-20(24-15(3)23-13)26-31(28,29)17-10-8-16(9-11-17)25-22(27)21-14(2)18-6-4-5-7-19(18)30-21/h4-12H,1-3H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQBSXPAABGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through nucleophilic substitution reactions involving pyrimidine derivatives and the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can undergo various substitution reactions, especially at the pyrimidine ring and the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and pyrimidine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the realm of drug discovery. Its structure suggests potential as an inhibitor for various enzymes and receptors involved in disease processes.
Anticancer Activity
Several studies have highlighted the compound's potential in cancer treatment. The presence of the pyrimidine and sulfamoyl groups may enhance its interaction with biological targets associated with tumor growth and proliferation. For instance, it has been evaluated for its ability to inhibit specific kinases that are overactive in certain cancers.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its sulfonamide moiety is known for its antibacterial properties, which could be leveraged in developing new antibiotics or adjuvants to existing treatments.
Medicinal Chemistry Applications
In medicinal chemistry, N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide serves as a scaffold for designing novel therapeutic agents. Researchers are exploring modifications to enhance its efficacy and specificity towards targeted diseases.
Case Studies
- Inhibition of Cancer Cell Proliferation
- A study demonstrated that derivatives of this compound could significantly reduce the proliferation of human cancer cell lines in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Synergistic Effects with Existing Antibiotics
- Another investigation revealed that when combined with traditional antibiotics, this compound exhibited synergistic effects against resistant bacterial strains, suggesting its potential as a co-treatment option.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the benzofuran core can interact with hydrophobic pockets. The pyrimidine ring may participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Based Sulfamoyl Groups
- N-[4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl]-3,5,6-Trimethyl-1-Benzofuran-2-Carboxamide (CAS: 622349-62-6) This compound differs in the pyrimidine substituent positions (4,6-dimethyl vs. 2,6-dimethyl in the target) and benzofuran substitution (3,5,6-trimethyl vs. 3-methyl). The additional methyl groups on the benzofuran could enhance lipophilicity but increase steric hindrance .
Sulfadiazine (N-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Acetamide)
Sulfadiazine, a classic sulfonamide antibiotic, shares the sulfamoylphenyl-pyrimidine backbone but lacks the benzofuran-carboxamide moiety. Its simpler structure highlights the target compound’s complexity, which may improve target specificity or pharmacokinetics .
Heterocyclic Variations in Sulfamoyl-Linked Compounds
- Pyridine/Isoxazole/Thiazole Derivatives () Compounds like CF6 (pyridin-2-yl) and CF3 (5-methylisoxazol-3-yl) replace the pyrimidine with other heterocycles. For example, CF7 (pyrimidin-2-yl) has a molecular weight of 493.53, higher than the target compound (estimated ~450–500 range), which may influence solubility .
Pharmacopeial Sulfonamide-Related Compounds
- USP Sulfamethoxazole Related Compounds A and B
These feature isoxazole-linked sulfamoyl groups. The target compound’s pyrimidine ring provides a broader hydrogen-bonding capacity compared to isoxazole, which could translate to improved enzymatic inhibition or receptor binding .
Molecular Properties
A comparison of key physicochemical parameters is summarized below:
Crystallographic and Analytical Insights
Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving structural features, such as the conformation of the sulfamoyl linker and benzofuran orientation. For example, dimethylpyrimidine substituents could influence crystal packing, impacting stability and formulation .
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H18N4O4S
- Molecular Weight : 398.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer pathways, particularly those related to tumor growth and proliferation.
- Modulation of Signaling Pathways : It may affect various signaling pathways that are crucial for cell survival and apoptosis, contributing to its anticancer properties.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds, suggesting that this compound may exhibit similar effects:
- A study demonstrated that structurally related benzofuran derivatives showed selective cytotoxicity against tumorigenic cell lines, indicating a potential for this compound in cancer therapy .
Antimicrobial Properties
Research has also indicated that compounds with similar structures possess antimicrobial activity. The sulfamoyl group is known for its antibacterial properties, which could suggest that this compound may also exhibit such effects .
Case Study 1: Antitumor Efficacy
In a preclinical study focusing on a related compound, researchers observed significant reductions in tumor size in xenograft models treated with benzofuran derivatives. This suggests that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 2: Enzyme Inhibition
Another study highlighted the inhibitory effects of similar compounds on fatty acid synthase (FASN), a key enzyme in lipid metabolism often overexpressed in cancer cells. Inhibition of FASN leads to reduced fatty acid synthesis and subsequent tumor growth suppression .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide to improve yield and purity?
- Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by statistical experimental design (e.g., factorial or response surface methodology) to identify optimal reaction conditions. For example, coupling ICReDD’s hybrid computational-experimental workflow with Design of Experiments (DoE) principles minimizes trial-and-error approaches and accelerates parameter optimization . Key parameters to test include solvent polarity, temperature, and catalyst loading. Validate purity via HPLC and NMR, referencing structural analogs from existing sulfonamide-benzofuran systems .
Q. What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural and functional properties?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton environments and sulfamoyl linkages, and X-ray crystallography for absolute stereochemical determination. For functional group analysis, employ FT-IR to confirm sulfonamide (S=O stretching) and benzofuran (C-O-C) vibrations. Pair these with reverse-phase HPLC using a phenyl-based column (e.g., Zorbax SB-Phenyl) to assess purity and stability under varying pH conditions .
Q. How should researchers design experiments to assess the biological activity of this compound in vitro and in vivo?
- Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition kinetics for sulfamoyl-binding targets like carbonic anhydrase) and cell-based viability assays (e.g., IC50 determination in cancer cell lines). For in vivo studies, use murine models with pharmacokinetic profiling (plasma half-life, bioavailability) and tissue distribution analysis via LC-MS/MS. Include negative controls (e.g., structurally related inactive analogs) and leverage statistical power analysis to determine sample sizes, ensuring reproducibility .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms and kinetic bottlenecks in synthesizing this compound?
- Methodological Answer : Apply density functional theory (DFT) to model sulfamoyl coupling and benzofuran cyclization steps, identifying rate-limiting transition states. Use microkinetic modeling to simulate concentration-time profiles under varying temperatures. Validate predictions with stopped-flow UV-Vis spectroscopy for real-time monitoring of intermediates. Cross-reference findings with reactor design principles (e.g., plug-flow vs. batch reactors) to mitigate mass transfer limitations .
Q. How can contradictory data in solubility and bioactivity studies be systematically resolved?
- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., OECD guidelines for solubility testing) and meta-analysis of published datasets. For bioactivity discrepancies, apply orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target binding. Use multivariate regression to isolate confounding variables (e.g., solvent residues, impurity profiles). Cross-disciplinary collaboration with computational chemists can reconcile experimental and in silico predictions .
Q. What interdisciplinary approaches integrate materials science and chemical biology to enhance this compound’s stability and delivery?
- Methodological Answer : Develop co-crystals or lipid-based nanoparticles to improve aqueous solubility. Use molecular dynamics simulations to predict polymer-drug interactions (e.g., PEGylation). For targeted delivery, conjugate with peptide ligands via click chemistry and validate cellular uptake via confocal microscopy. Collaborate with reactor engineering teams to scale up nanoparticle synthesis using microfluidic systems .
Q. How can reactor design and process control strategies address scalability challenges in large-scale synthesis?
- Methodological Answer : Implement continuous-flow reactors with in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Optimize mixing efficiency using computational fluid dynamics (CFD) and validate with residence time distribution (RTD) studies. For exothermic steps (e.g., sulfamoylation), design jacketed reactors with precise temperature control. Use DoE to balance throughput and impurity generation during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
